2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate
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Overview
Description
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is a synthetic organic compound that belongs to the class of oxazolium salts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of 3-methylpentan-3-ylamine with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the oxazolium ring. The final step involves the addition of perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolium derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylpentan-3-yl)-5-phenyl-1,2-oxazol-2-ium perchlorate
- 2-(3-Methylpentan-3-yl)-5-(4-chlorophenyl)-1,2-oxazol-2-ium perchlorate
- 2-(3-Methylpentan-3-yl)-5-(4-methoxyphenyl)-1,2-oxazol-2-ium perchlorate
Uniqueness
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds
Biological Activity
2-(3-Methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium perchlorate, with the CAS number 918885-19-5, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C16H22ClNO5
- Molecular Weight : 343.803 g/mol
- LogP : 5.087 (indicating lipophilicity) .
Antioxidant Properties
Analogous oxazole compounds have been reported to exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The antioxidant effect is typically measured through assays that evaluate the compound's ability to scavenge free radicals .
Cytotoxicity Studies
Cytotoxicity assessments are essential for evaluating the safety profile of new compounds. In studies involving similar oxazole derivatives, cell viability was assessed using various cancer cell lines. Results indicated that some derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. For instance, certain analogs did not show significant cytotoxic effects at concentrations below 20 µM in B16F10 murine melanoma cells . This suggests that this compound may also have a favorable safety profile.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production. Some oxazole derivatives have been identified as potent inhibitors of tyrosinase activity, which could be beneficial in treating hyperpigmentation disorders. The inhibition mechanism often involves binding to the active site of the enzyme, thereby preventing substrate conversion .
Kinetic Studies
Kinetic analyses using Lineweaver–Burk plots have provided insights into the binding affinities of related compounds with tyrosinase. These studies indicate that certain analogs bind more tightly than others, which could inform the design of more effective inhibitors .
Case Studies
Properties
CAS No. |
918885-19-5 |
---|---|
Molecular Formula |
C16H22ClNO5 |
Molecular Weight |
343.80 g/mol |
IUPAC Name |
2-(3-methylpentan-3-yl)-5-(4-methylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C16H22NO.ClHO4/c1-5-16(4,6-2)17-12-11-15(18-17)14-9-7-13(3)8-10-14;2-1(3,4)5/h7-12H,5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FRQSSTMUUPKVRX-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(CC)[N+]1=CC=C(O1)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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